molecular formula C19H22ClNO3 B6239056 (3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride CAS No. 1394842-91-1

(3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride

Cat. No.: B6239056
CAS No.: 1394842-91-1
M. Wt: 347.8
InChI Key:
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Description

(3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride is a useful research compound. Its molecular formula is C19H22ClNO3 and its molecular weight is 347.8. The purity is usually 95.
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Mechanism of Action

Target of Action

Defluoro Paroxetine, Hydrochloride, also known as Paroxetine impurity A HCl, primarily targets the serotonin reuptake transporter (SERT) . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is a key factor in many mental health disorders .

Mode of Action

The compound acts by inhibiting the reuptake of serotonin by the SERT receptor . This inhibition leads to an increase in the level of serotonin in the synaptic cleft, which can help alleviate symptoms of disorders such as depression and anxiety .

Biochemical Pathways

The primary biochemical pathway affected by Defluoro Paroxetine, Hydrochloride is the serotonergic pathway . By inhibiting the reuptake of serotonin, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic activity . The downstream effects of this include mood regulation, as serotonin is a key neurotransmitter involved in maintaining mood balance .

Pharmacokinetics

After oral administration, Defluoro Paroxetine, Hydrochloride is primarily absorbed by the digestive system and partly metabolized by CYP2D6 into inactive metabolites . The compound exhibits nonlinear pharmacokinetics, with its characteristics altering with dosage, leading to increased exposure over time .

Result of Action

The primary result of the action of Defluoro Paroxetine, Hydrochloride is the alleviation of symptoms of disorders such as depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause . This is achieved through the enhancement of serotonergic activity via the inhibition of serotonin reuptake .

Action Environment

The action, efficacy, and stability of Defluoro Paroxetine, Hydrochloride can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by factors such as the patient’s diet and the presence of other medications . Furthermore, genetic polymorphisms, particularly those affecting the CYP2D6 enzyme, can influence the compound’s metabolism and, consequently, its efficacy .

Biochemical Analysis

Biochemical Properties

Defluoro Paroxetine, Hydrochloride interacts with various enzymes and proteins in biochemical reactions. The major metabolic pathway of Defluoro Paroxetine, Hydrochloride leading to the formation of its active metabolite is mediated by Cytochrome P450 (CYP) 2D6 . Defluoro Paroxetine, Hydrochloride and its metabolites are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates .

Cellular Effects

Defluoro Paroxetine, Hydrochloride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In post-stroke depression patients, treatment with Paroxetine, a related compound, was found to effectively improve nerve growth factor (NGF), human neurotrophin-4 (NT-4), brain-derived neurotrophic factor (BDNF), 5-hydroxytryptamine (5-HT), homocysteine (Hcy), and noradrenaline (NE) levels .

Molecular Mechanism

The molecular mechanism of action of Defluoro Paroxetine, Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The central point of the pharmacodynamic analysis is based on the molecular mechanism of binding Defluoro Paroxetine, Hydrochloride to various therapeutic targets .

Temporal Effects in Laboratory Settings

The effects of Defluoro Paroxetine, Hydrochloride change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Defluoro Paroxetine, Hydrochloride vary with different dosages in animal models. For instance, chronic adolescent fluoxetine treatment has been found to have positive effects in animal models of depression, but it may simultaneously increase anxiety in adolescent animals in a dose-related manner .

Metabolic Pathways

Defluoro Paroxetine, Hydrochloride is involved in metabolic pathways, including interactions with enzymes or cofactors. The major metabolic pathway of Defluoro Paroxetine, Hydrochloride leading to the formation of its active metabolite is mediated by Cytochrome P450 (CYP) 2D6 .

Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3.ClH/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18;/h1-7,10,15,17,20H,8-9,11-13H2;1H/t15-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYKTAGGMBYJOB-NBLXOJGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394842-91-1
Record name Desfluoroparoxetine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394842911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESFLUOROPAROXETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98U3D63SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.